molecular formula C19H20N4O2 B497027 N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-N-phenylurea CAS No. 691388-14-4

N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-N-phenylurea

Cat. No.: B497027
CAS No.: 691388-14-4
M. Wt: 336.4g/mol
InChI Key: GLRJAYODXPDRPO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide, was characterized by single crystal XRD analysis . The 2,3-dihydro-1H-pyrazole ring in this compound is nearly planar and forms dihedral angles with the benzene and phenyl rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N’-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-N-phenylurea” are not available in the current resources .

Properties

IUPAC Name

3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methyl-1-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14-17(20-19(25)21(2)15-10-6-4-7-11-15)18(24)23(22(14)3)16-12-8-5-9-13-16/h4-13H,1-3H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRJAYODXPDRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)N(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324908
Record name 3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methyl-1-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196574
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

691388-14-4
Record name 3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methyl-1-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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